molecular formula C18H21ClN2O3 B4133279 2-(1-adamantyl)-N-(2-chloro-4-nitrophenyl)acetamide

2-(1-adamantyl)-N-(2-chloro-4-nitrophenyl)acetamide

Cat. No.: B4133279
M. Wt: 348.8 g/mol
InChI Key: LDYLGOQVXKIJHK-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(2-chloro-4-nitrophenyl)acetamide is a synthetic organic compound It features an adamantyl group, which is a bulky, rigid structure, and a substituted phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(2-chloro-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Adamantyl Acetate: Adamantane is reacted with acetic anhydride in the presence of a catalyst to form 1-adamantyl acetate.

    Amidation Reaction: The 1-adamantyl acetate is then reacted with 2-chloro-4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl group.

    Reduction: 2-(1-adamantyl)-N-(2-chloro-4-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its bulky adamantyl group.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It may be used in studies to understand the interaction of adamantyl-containing compounds with biological systems.

Industry

    Polymer Science: Potential use as a monomer or additive in the synthesis of polymers with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its chemical structure.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(2-chloro-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance binding affinity and selectivity, while the chloro and nitro groups could participate in specific interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-adamantyl)-N-phenylacetamide: Lacks the chloro and nitro substituents, potentially less reactive.

    2-(1-adamantyl)-N-(4-nitrophenyl)acetamide: Similar structure but different substitution pattern on the phenyl ring.

    2-(1-adamantyl)-N-(2-chlorophenyl)acetamide: Lacks the nitro group, potentially different reactivity and applications.

Uniqueness

2-(1-adamantyl)-N-(2-chloro-4-nitrophenyl)acetamide is unique due to the combination of the bulky adamantyl group and the reactive chloro and nitro substituents

Properties

IUPAC Name

2-(1-adamantyl)-N-(2-chloro-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-15-6-14(21(23)24)1-2-16(15)20-17(22)10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYLGOQVXKIJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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